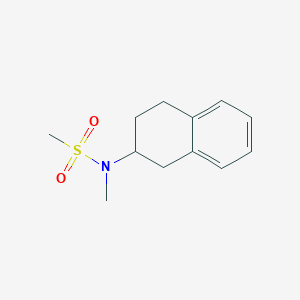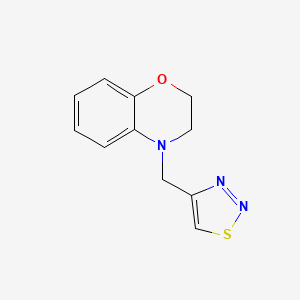
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol, also known as MPHP-2201, is a synthetic cannabinoid that is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MPHP-2201 has gained popularity in recent years due to its potent psychoactive effects and its ability to bind to the cannabinoid receptors in the brain.
Wirkmechanismus
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol acts as a full agonist at the CB1 and CB2 receptors, which leads to the activation of downstream signaling pathways in the brain. This activation results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol.
Biochemical and Physiological Effects:
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol has been shown to have a range of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol has also been shown to cause changes in behavior, mood, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol in lab experiments include its potent psychoactive effects and its ability to bind to the CB1 and CB2 receptors in the brain. However, the limitations of using 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol in lab experiments include its potential for abuse and its unknown long-term effects on the brain and the body.
Zukünftige Richtungen
Future research on 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol could focus on the development of new synthetic cannabinoids that have fewer side effects and a lower potential for abuse. Additionally, research could focus on the use of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol in the treatment of various medical conditions, such as chronic pain and anxiety disorders. Finally, research could also focus on the development of new techniques for the synthesis and purification of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol.
Synthesemethoden
The synthesis of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol involves the reaction of 1-(4-methylpiperidin-1-yl)pentan-1-one with 3-(1-naphthoyl)indole in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting product is then purified using chromatography techniques to obtain pure 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol has been used in scientific research to study the effects of synthetic cannabinoids on the brain and the endocannabinoid system. Studies have shown that 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol has a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for modulating pain, appetite, and mood.
Eigenschaften
IUPAC Name |
1-(1-methylpiperidin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-5-2-9(3-6-11)12-7-4-10(13)8-12/h9-10,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNCZHMWPNCRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)

![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)

![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)


![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)
![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)


![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)